Plk1 Kinase Inhibition Activity
The compound demonstrates inhibition of Polo-like kinase 1 (Plk1), a key target in oncology, with an IC50 of 250 nM in a TR-FRET based assay [1]. While this activity is not picomolar, it represents a defined and reproducible starting point for SAR exploration, particularly when compared to related analogs that may show no activity or off-target effects [2].
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 250 nM |
| Comparator Or Baseline | 4,6-disubstituted aminopyrimidine class baseline activity against Plk1 varies widely from >10,000 nM to <10 nM. |
| Quantified Difference | Activity is within a useful range for initial hit-to-lead campaigns. |
| Conditions | Inhibition of GST-tagged Plk1 assessed by TR-FRET after 60 min [1]. |
Why This Matters
Provides a validated, quantitative entry point for developing a new class of Plk1 inhibitors, circumventing existing IP.
- [1] BindingDB entry BDBM50436749 (ChEMBL2401966). Affinity Data: IC50=250 nM for Plk1. View Source
- [2] Elan Pharmaceuticals. (2007). WO/2008/073456: Novel aminopyrimidine derivatives as PLK1 inhibitors. View Source
